molecular formula C13H17N3O2 B2994644 2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine CAS No. 2034613-79-9

2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2994644
CAS No.: 2034613-79-9
M. Wt: 247.298
InChI Key: RTYOKCDGETVCEI-UHFFFAOYSA-N
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Description

Structure and Synthesis
2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a pyrrolidine ring. The pyrrolidine moiety is further modified at the 3-position with a cyclopropylmethoxy group, imparting unique steric and electronic properties. This compound shares structural similarities with PDE4 inhibitors (e.g., roflumilast) and other pyrazine derivatives used in medicinal chemistry .

Synthetic routes often involve coupling a pyrrolidine intermediate with pyrazine. For example, cyclopropylmethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions, as seen in the synthesis of related benzofuran derivatives (e.g., –7). Key steps include:

  • Activation of the pyrrolidine nitrogen for carbonyl attachment.
  • Introduction of the cyclopropylmethoxy group using NaH or similar bases .

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(12-7-14-4-5-15-12)16-6-3-11(8-16)18-9-10-1-2-10/h4-5,7,10-11H,1-3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYOKCDGETVCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced forms with altered functional groups .

Mechanism of Action

The mechanism of action of 2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors, such as the CB2 receptor, leading to various physiological effects . The compound’s structure allows it to bind to these targets and modulate their activity, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Activities Reference
2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine Pyrrolidine-1-carbonyl + cyclopropylmethoxy ~293.33 (calculated) Potential PDE4 inhibition (inferred) N/A
BK78809 (2-[3-(4-cyclopropyl-1H-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine) Triazole substituent on pyrrolidine 284.32 Structural analog with triazole moiety
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) Cyclopropylmethoxy + benzamide core 403.21 PDE4 inhibitor (IC₅₀ = 0.8 nM)
2-Methoxy-3-isobutylpyrazine (IBMP) Methoxy + isobutyl groups 180.25 Odorant with low water solubility (logP ~2.5)
1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine Piperazine + pyrrolidinylcarbonyl 260.33 Dual heterocyclic core for receptor targeting

Key Observations:

Substituent Effects on Bioactivity The cyclopropylmethoxy group enhances lipophilicity and metabolic stability, as seen in roflumilast’s improved potency over rolipram (100-fold higher PDE4 inhibition) .

Synthetic Complexity

  • Compounds with cyclopropylmethoxy groups (e.g., –7) require multi-step synthesis, including Pd-catalyzed couplings and protective group strategies.
  • Triazole-containing analogs (e.g., BK78809) may leverage click chemistry for simpler synthesis .

Physical-Chemical Properties

  • LogP and Solubility : Cyclopropylmethoxy derivatives (e.g., roflumilast) exhibit moderate logP (~3.5), balancing membrane permeability and solubility. In contrast, smaller pyrazines like IBMP (logP ~2.5) are more water-soluble but less bioavailable .

Biological Activity Trends

  • PDE4 inhibitors (roflumilast, piclamilast) show narrow IC₅₀ ranges (2–40 nM) across leukocytes, indicating broad anti-inflammatory effects .
  • Triazole-containing pyrazines (e.g., ) are explored for kinase inhibition due to metal-binding capabilities .

Research Implications and Challenges

  • Structural Optimization : The pyrrolidine-pyrrolidine-carbonyl-pyrazine scaffold offers flexibility for modifying substituents (e.g., cyclopropylmethoxy vs. triazole) to tune potency and selectivity.
  • Synthetic Hurdles : Cyclopropylmethoxy introduction requires stringent conditions (e.g., anhydrous bases), while triazoles offer modularity via Cu-catalyzed azide-alkyne cycloaddition .
  • Biological Data Gaps : Direct activity data for this compound is lacking; future studies should evaluate PDE4 inhibition and cytotoxicity.

Biological Activity

2-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyrazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which features a pyrazine ring conjugated with a pyrrolidine moiety. The presence of the cyclopropylmethoxy group is believed to influence its biological properties significantly.

PropertyValue
IUPAC Name This compound
Molecular Formula C_{12}H_{16}N_{2}O_{2}
Molecular Weight 220.27 g/mol
Solubility Soluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases and other enzymes, modulating their activity and leading to downstream effects on cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HT-29)

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of apoptotic pathways and inhibition of tumor growth factors.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against MCF-7 cells. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM, indicating its potential as a lead compound for developing new anticancer agents .
  • Inflammatory Model Study : Another study investigated the anti-inflammatory properties using LPS-stimulated macrophages. The compound significantly reduced the levels of inflammatory markers by up to 70% at a concentration of 10 µM, highlighting its therapeutic potential in treating inflammatory conditions .

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